Protein kinase inhibitor peptide (1-31)
Description
Protein kinase inhibitor peptide (1-31), often abbreviated as PKI (1-31), is a 31-amino acid peptide derived from the endogenous heat-stable inhibitor of protein kinase A (PKA). It binds specifically to the catalytic subunit of PKA, blocking its interaction with downstream substrates and effectively inhibiting cAMP-dependent kinase activity . First characterized by Ashby and Walsh (1972), PKI (1-31) has become a critical tool for studying PKA signaling in cellular and molecular biology due to its high specificity and potency . Unlike ATP-competitive inhibitors, PKI (1-31) acts as a substrate mimic, competing for the substrate-binding site of PKA, which avoids interference with ATP-dependent processes .
Properties
CAS No. |
124695-91-6 |
|---|---|
Molecular Formula |
C146H236N44O51S |
Molecular Weight |
3455.8 g/mol |
IUPAC Name |
(4S)-5-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]oxy-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C146H236N44O51S/c1-22-66(10)107(186-129(226)89(48-77-31-26-25-27-32-77)172-127(224)91(53-103(207)208)171-114(211)69(13)163-125(222)88(49-78-36-38-80(199)39-37-78)175-140(237)112(75(19)197)190-141(238)113(76(20)198)189-124(221)86(40-41-101(203)204)170-134(231)105(64(6)7)183-130(227)92(54-104(209)210)176-139(236)111(74(18)196)187-118(215)81(147)42-46-242-21)136(233)166-71(15)115(212)178-94(58-191)120(217)160-56-99(201)168-84(34-29-44-158-145(152)153)123(220)188-110(73(17)195)133(230)161-57-100(202)167-83(33-28-43-157-144(150)151)121(218)169-85(35-30-45-159-146(154)155)122(219)173-90(52-98(149)200)126(223)164-72(16)117(214)184-108(67(11)23-2)138(235)177-93(50-79-55-156-62-162-79)142(239)241-143(240)97(61-194)181-116(213)70(14)165-131(228)95(59-192)179-132(229)96(60-193)180-135(232)106(65(8)9)182-128(225)87(47-63(4)5)174-137(234)109(68(12)24-3)185-119(216)82(148)51-102(205)206/h25-27,31-32,36-39,55,62-76,79,81-97,105-113,191-199H,22-24,28-30,33-35,40-54,56-61,147-148H2,1-21H3,(H2,149,200)(H,160,217)(H,161,230)(H,163,222)(H,164,223)(H,165,228)(H,166,233)(H,167,202)(H,168,201)(H,169,218)(H,170,231)(H,171,211)(H,172,224)(H,173,219)(H,174,234)(H,175,237)(H,176,236)(H,177,235)(H,178,212)(H,179,229)(H,180,232)(H,181,213)(H,182,225)(H,183,227)(H,184,214)(H,185,216)(H,186,226)(H,187,215)(H,188,220)(H,189,221)(H,190,238)(H,203,204)(H,205,206)(H,207,208)(H,209,210)(H4,150,151,157)(H4,152,153,158)(H4,154,155,159)/t66-,67-,68-,69-,70-,71-,72-,73+,74+,75+,76+,79?,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,105-,106-,107-,108-,109-,110-,111-,112-,113-/m0/s1 |
InChI Key |
JGWLEYZIFOMYQI-OCGSKPIFSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)OC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1C=NC=N1)C(=O)OC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)OC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)N |
Synonyms |
PKI(1-31) protein kinase inhibitor peptide (1-31) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Methionyl-L-threonyl-L-alpha-aspartyl-L-valyl-L-alpha-glutamyl-L-threonyl-L-threonyl-L-tyrosyl-L-alanyl-L-alpha-aspartyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-serylglycyl-L-arginyl-L-threonylglycyl-L-arginyl-L-arginyl-L-asparaginyl-L-alanyl-L-isoleucyl-L-histidyl-L-alpha-aspartyl-L-isoleucyl-L-leucyl-L-valyl-L-seryl-L-seryl-L-alanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation.
Industrial Production Methods: Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as bacteria or yeast, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions: L-Methionyl-L-threonyl-L-alpha-aspartyl-L-valyl-L-alpha-glutamyl-L-threonyl-L-threonyl-L-tyrosyl-L-alanyl-L-alpha-aspartyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-serylglycyl-L-arginyl-L-threonylglycyl-L-arginyl-L-arginyl-L-asparaginyl-L-alanyl-L-isoleucyl-L-histidyl-L-alpha-aspartyl-L-isoleucyl-L-leucyl-L-valyl-L-seryl-L-seryl-L-alanyl-L-serine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like dithiothreitol for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the peptide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions may break these bonds.
Scientific Research Applications
L-Methionyl-L-threonyl-L-alpha-aspartyl-L-valyl-L-alpha-glutamyl-L-threonyl-L-threonyl-L-tyrosyl-L-alanyl-L-alpha-aspartyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-serylglycyl-L-arginyl-L-threonylglycyl-L-arginyl-L-arginyl-L-asparaginyl-L-alanyl-L-isoleucyl-L-histidyl-L-alpha-aspartyl-L-isoleucyl-L-leucyl-L-valyl-L-seryl-L-seryl-L-alanyl-L-serine has numerous applications in scientific research. In chemistry, it is used to study peptide synthesis and structure-activity relationships. In biology, it is used to investigate protein-protein interactions and cellular signaling pathways. In medicine, it has potential therapeutic applications, such as in the development of peptide-based drugs. In industry, it is used in the production of biopharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of L-Methionyl-L-threonyl-L-alpha-aspartyl-L-valyl-L-alpha-glutamyl-L-threonyl-L-threonyl-L-tyrosyl-L-alanyl-L-alpha-aspartyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-serylglycyl-L-arginyl-L-threonylglycyl-L-arginyl-L-arginyl-L-asparaginyl-L-alanyl-L-isoleucyl-L-histidyl-L-alpha-aspartyl-L-isoleucyl-L-leucyl-L-valyl-L-seryl-L-seryl-L-alanyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various cellular pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context in which the peptide is used.
Comparison with Similar Compounds
PKI (6–22) Amide
- Target : PKA.
- Mechanism : Shorter peptide fragment (residues 6–22) of PKI, often used in cell-permeant myristoylated forms.
- Key Findings :
- Advantage Over PKI (1-31) : Cell permeability due to myristoylation.
- Disadvantage : Reduced specificity compared to PKI (1-31).
Protein Kinase C (19–31) Inhibitor
- Target : PKC.
- Mechanism : Pseudosubstrate inhibitor blocking the substrate-binding site of PKC.
- Key Findings: Higher potency (IC₅₀ = 100 nM) than PKI (1-31) for PKC inhibition . No reported cross-reactivity with PKA.
- Advantage Over PKI (1-31) : Specificity for PKC isoforms.
- Disadvantage: Limited utility in PKA-focused studies.
KN 93
ATP-Competitive Inhibitors (e.g., H-89)
- Target : PKA.
- Mechanism : Competes with ATP for binding to the kinase active site.
- Key Findings :
- Advantage Over PKI (1-31) : Suitable for in vivo use with cell permeability.
- Disadvantage : Risk of off-target effects.
Comparative Data Table
Research Findings and Selectivity Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
